molecular formula C7H4ClNO B2427154 5-Chlorofuro[2,3-c]pyridine CAS No. 1782264-34-9

5-Chlorofuro[2,3-c]pyridine

Cat. No. B2427154
CAS RN: 1782264-34-9
M. Wt: 153.57
InChI Key: FHXWHQHBNIHVEP-UHFFFAOYSA-N
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Description

5-Chlorofuro[2,3-c]pyridine is a compound with the CAS Number: 1782264-34-9 . It has a molecular weight of 153.57 and its IUPAC name is 5-chlorofuro[2,3-c]pyridine . It is shipped at room temperature and is in solid form .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Chlorofuro[2,3-c]pyridine is represented by the InChI code: 1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H . The key for this InChI code is FHXWHQHBNIHVEP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chlorofuro[2,3-c]pyridine is a solid compound stored at refrigerator temperatures . It has a molecular weight of 153.57 . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

5-Chlorofuro[2,3-c]pyridine and its derivatives are extensively studied in the field of organic chemistry for their potential in synthesizing novel compounds. For example, the study of synthesis, spectroscopic, and structural characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine provided insights into the behavior of these compounds towards molecular iodine, revealing the formation of n–σ* complex with unique structural characteristics (Chernov'yants et al., 2011). Similarly, the synthesis and characterization of polycyclic N-Heterocyclic Compounds, including 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines, demonstrated the formation of new ring systems, highlighting the versatility of these compounds in organic synthesis (Okuda et al., 2012).

Catalysis and Chemical Reactions

Research has also focused on the use of 5-Chlorofuro[2,3-c]pyridine derivatives in catalysis and various chemical reactions. A study on Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatization highlighted a novel catalytic method for introducing a methyl group onto the aromatic ring of pyridines (Grozavu et al., 2020). This method is significant for its potential applications in drug discovery and organic synthesis.

Application in Pharmaceuticals and Biochemistry

In the pharmaceutical and biochemical sectors, derivatives of 5-Chlorofuro[2,3-c]pyridine are explored for their potential in drug development. For instance, compounds synthesized from pyrrolo[2,3-c]pyridine and pyrrolo[3,2-b]pyridine have been studied for their selectivity and potential therapeutic applications (Filla et al., 2003).

Optical and Electronic Properties

The investigation into the optical and electronic properties of pyridine derivatives, including those derived from 5-Chlorofuro[2,3-c]pyridine, has led to insights into their potential applications in materials science. A study on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives revealed important information about the molecular structures and potential use in heterojunctions (Zedan et al., 2020).

Safety and Hazards

The safety information for 5-Chlorofuro[2,3-c]pyridine includes the following hazard statements: H302, H315, H319, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyridine derivatives, such as 5-Chlorofuro[2,3-c]pyridine, are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

5-chlorofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWHQHBNIHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorofuro[2,3-c]pyridine

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